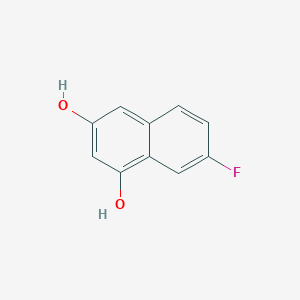

7-Fluoronaphthalene-1,3-diol

概要

説明

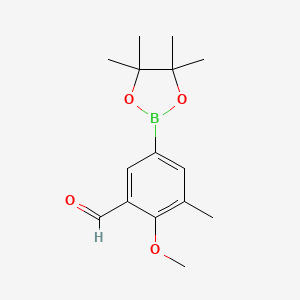

7-Fluoronaphthalene-1,3-diol is a chemical compound with the molecular formula C10H7FO2 and a molecular weight of 178.16 . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7FO2/c11-7-2-1-6-3-8(12)5-10(13)9(6)4-7/h1-5,12-13H . This code provides a specific textual identifier for the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The predicted boiling point is 364.7±11.0 °C and the predicted density is 1.429±0.06 g/cm3 . The pKa value is predicted to be 8.93±0.40 .科学的研究の応用

Metabolism in Fungi :

- Study : "Effects of a fluoro substituent on the fungal metabolism of 1-fluoronaphthalene"

- Findings : Investigated the metabolism of 1-fluoronaphthalene by Cunninghamella elegans, noting how the fluoro substituent affected the metabolic process. Revealed the formation of various metabolites and the stereoselectivity of fungal monooxygenase-epoxide hydrolase systems (Cerniglia et al., 1984).

Synthesis and Properties :

- Study : "Synthesis and Properties of Fluoroazulenes"

- Findings : Discusses the electrophilic fluorination of azulenes with N-fluoro reagents and the resulting bathochromic shifts in visible absorption due to the fluoro substituent (Ueno et al., 1996).

Catalytic Reactions :

- Study : "Early Transition Metal-Catalyzed Cross-Coupling Reaction of Aryl Fluorides"

- Findings : Explores defluorination and cross-coupling reactions involving 1-fluoronaphthalene, highlighting the activity of transition metal catalysts and the regioselectivity in these processes (Guo et al., 2006).

Thermal Expansion Analysis :

- Study : "Thermal expansion of the disordered form of 2‐fluoronaphthalene"

- Findings : Examines the thermal-expansion tensor of 2-fluoronaphthalene, revealing significant anisotropy and the structural implications of this property (Meresse et al., 1979).

Molecular Sensing Applications :

- Study : "Enantioselective sensing of chiral carboxylic acids"

- Findings : Describes the use of a 1,8-diacridylnaphthalene-derived fluorosensor for enantioselective sensing of various chiral carboxylic acids, demonstrating high enantioselectivities (Mei & Wolf, 2004).

Chemical Synthesis and Analysis :

- Study : "Practical Synthesis of 1-(7-Fluoro-naphthalen-1-yl)piperazine Hydrochloride"

- Findings : Reports on the scalable preparation of 1-(7-fluoronaphthalen-1-yl)-piperazine hydrochloride, outlining a safer and more efficient synthesis route (Magano et al., 2008).

Nanoparticle Catalysis :

- Study : "One‐pot synthesis of polysubstituted pyrrolidinones using novel magnetic nanoparticles"

- Findings : Details the use of 7-aminonaphthalene-1,3-disulfonic acid-functionalized magnetic nanoparticles in catalyzing the synthesis of substituted 3-pyrrolin-2-ones, emphasizing eco-friendly properties and high efficiency (Ghorbani‐Vaghei et al., 2017).

Photorearrangements and Synthesis :

- Study : "Base-induced photorearrangements from 3-styrylfurans to 2-methylnaphthalenes"

- Findings : Investigates the photorearrangement of 3-(4-substituted styryl)furans to produce various substituted 2-methylnaphthalenes, including a method for synthesizing unsymmetrical 2,7-disubstituted naphthalenes (Ho et al., 2011).

Biochemical Manipulation Techniques :

- Study : "Altering the biochemical state of individual cultured cells and organelles with ultramicroelectrodes"

- Findings : Describes a technique for chemical and biological manipulation of individual cells using electric-field-induced permeabilization, highlighting the introduction of substances like fluo-3 into cells (Lundqvist et al., 1998).

作用機序

Safety and Hazards

7-Fluoronaphthalene-1,3-diol is classified as a dangerous substance. The associated hazard statements are H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

生化学分析

Biochemical Properties

7-Fluoronaphthalene-1,3-diol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic function .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can affect gene expression and cellular metabolism. For example, in certain cell types, it can induce the expression of antioxidant genes, thereby enhancing the cell’s defense mechanisms against oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as DNA or proteins, leading to changes in their structure and function. Additionally, this compound can act as an enzyme inhibitor, blocking the activity of enzymes involved in critical metabolic pathways. This inhibition can result in altered gene expression and metabolic flux .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and proliferation rates .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced antioxidant activity. At higher doses, it can become toxic, leading to adverse effects such as liver damage or oxidative stress. Threshold effects have been observed, where a specific dosage range results in a significant shift from beneficial to harmful outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within the cell. The compound’s metabolism can also impact the overall energy balance and redox state of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation. The distribution of this compound can affect its bioavailability and efficacy in different tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of this compound can determine its impact on cellular processes .

特性

IUPAC Name |

7-fluoronaphthalene-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO2/c11-7-2-1-6-3-8(12)5-10(13)9(6)4-7/h1-5,12-13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVNQJDIGYJIDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C(C=C(C=C21)O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。